N-[4-(4-aminophenoxy)butyl]benzamide
Description
Chemical Name: N-[4-(4-Aminophenoxy)butyl]benzamide CAS Registry Number: 101587-77-3 Molecular Formula: C₁₇H₂₀N₂O₂ Exact Mass: 284.15 g/mol Structure: Comprises a benzamide core linked via a butyl chain to a 4-aminophenoxy group (Fig. 1). This structure combines aromatic benzamide with a flexible alkyl chain and a terminal amine-functionalized phenoxy group.
Properties
CAS No. |
101587-77-3 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-[4-(4-aminophenoxy)butyl]benzamide |
InChI |
InChI=1S/C17H20N2O2/c18-15-8-10-16(11-9-15)21-13-5-4-12-19-17(20)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13,18H2,(H,19,20) |
InChI Key |
DAGGGFKBDHQUTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Other CAS No. |
101587-77-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N-(4-(p-aminophenoxy)butyl)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, N-(4-(p-aminophenoxy)butyl)-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods: While specific industrial production methods for Benzamide, N-(4-(p-aminophenoxy)butyl)- are not detailed, the general approach involves the use of high-yielding and eco-friendly processes that utilize superior and recoverable catalysts .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(4-(p-aminophenoxy)butyl)- undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The reactions typically involve common reagents such as Lewis acids, bases, and solvents like DMSO (dimethyl sulfoxide), PEG300 (polyethylene glycol), and Tween 80 .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of ultrasonic irradiation and Lewis acidic ionic liquids can lead to high-yielding benzamide derivatives .
Scientific Research Applications
Benzamide, N-(4-(p-aminophenoxy)butyl)- has a wide range of applications in scientific research, including:
- Chemistry: Used as a reagent in various chemical reactions and synthesis processes .
- Biology: Employed in biological studies to investigate its effects on cellular processes .
- Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs .
- Industry: Utilized in the pharmaceutical, paper, and plastic industries as an intermediate product in the synthesis of therapeutic agents .
Mechanism of Action
The mechanism of action of Benzamide, N-(4-(p-aminophenoxy)butyl)- involves its interaction with specific molecular targets and pathways. As a bioactive compound, it can modulate various biological processes by binding to target proteins and enzymes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Variations and Substituent Effects
Benzamide derivatives often differ in substituents on the aromatic ring, linker chain length, and terminal functional groups. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Linker Chain Flexibility : The butyl chain in the target compound allows conformational flexibility, similar to CJB 090 and 9h, which use butyl or diazepane linkers for receptor binding .
- Terminal Groups: The 4-aminophenoxy group contrasts with electron-withdrawing groups (e.g., nitro in 5d) or heterocycles (e.g., thiophene in 9h), which influence solubility and receptor interactions .
- Bioactivity : Piperazine-containing derivatives (CJB 090, Compound 20) exhibit high D3 receptor selectivity, suggesting that terminal amine positioning is critical for affinity .
Pharmacological and Spectroscopic Profiles
- Receptor Affinity: Piperazine-linked benzamides (e.g., CJB 090) show nanomolar affinity for D3 receptors, whereas the target compound’s 4-aminophenoxy group may favor interactions with sigma-2 or serotonin receptors .
- Spectroscopy : NMR signals for aromatic protons (δ 7.3–8.0) are consistent across benzamides, but substituents like thiophene (9h) or nitro (5d) introduce distinct shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
